Clanobutin sodium
Description
Solid-State Characteristics
The sodium ion participates in a bidentate coordination with the carboxylate oxygen atoms, as evidenced by IR spectral shifts in the νas(COO⁻) and νs(COO⁻) regions.
Spectroscopic Fingerprinting
Nuclear Magnetic Resonance (NMR)
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.82 | d (J=8.5 Hz) | 2H | Chlorophenyl H-2,6 |
| 7.45 | d (J=8.5 Hz) | 2H | Chlorophenyl H-3,5 |
| 7.21 | d (J=8.8 Hz) | 2H | Methoxyphenyl H-2,6 |
| 6.85 | d (J=8.8 Hz) | 2H | Methoxyphenyl H-3,5 |
| 3.74 | s | 3H | OCH₃ |
| 3.52 | t (J=7.2 Hz) | 2H | N-CH₂-CH₂ |
| 2.41 | t (J=7.0 Hz) | 2H | CH₂-COO⁻ |
| 1.92 | quintet (J=7.1 Hz) | 2H | Central CH₂ |
| δ (ppm) | Assignment |
|---|---|
| 178.4 | Carboxylate COO⁻ |
| 168.2 | Benzoyl C=O |
| 159.7 | Methoxyphenyl C-4 |
| 134.1 | Chlorophenyl C-4 |
| 130.2-114.7 | Aromatic CH |
| 55.1 | OCH₃ |
| 48.6 | N-CH₂ |
| 34.7 | CH₂-COO⁻ |
| 26.3 | Central CH₂ |
Infrared Spectroscopy (IR)
Key vibrational modes (KBr pellet, cm⁻¹):
| Band | Assignment |
|---|---|
| 1584 | νas(COO⁻) |
| 1402 | νs(COO⁻) |
| 1668 | Amide I (C=O stretch) |
| 1540 | Amide II (N-H bend + C-N stretch) |
| 1247 | Aryl-O-CH₃ asymmetric stretch |
| 1093 | C-Cl stretch |
Mass Spectrometry
| m/z | Ion |
|---|---|
| 347.1 | [M-Na]⁻ |
| 231.0 | Chlorobenzoyl fragment |
| 135.1 | Methoxyanilinium fragment |
High-Resolution MS :
Calculated for C₁₈H₁₇ClNNaO₄ ([M+H]⁺): 369.0744
Observed: 369.0743 (Δ = -0.26 ppm)
UV-Vis Spectroscopy
Aqueous solution (pH 7.4) exhibits:
| λmax (nm) | ε (L·mol⁻¹·cm⁻¹) | Assignment |
|---|---|---|
| 278 | 12,400 | π→π* transition (conjugated aryl systems) |
| 225 | 8,700 | n→π* transition (amide group) |
Properties
IUPAC Name |
sodium;4-(N-(4-chlorobenzoyl)-4-methoxyanilino)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4.Na/c1-24-16-10-8-15(9-11-16)20(12-2-3-17(21)22)18(23)13-4-6-14(19)7-5-13;/h4-11H,2-3,12H2,1H3,(H,21,22);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGYRQNAXHSHGM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CCCC(=O)[O-])C(=O)C2=CC=C(C=C2)Cl.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClNNaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
30544-61-7 (Parent) | |
| Record name | Clanobutin sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074755218 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40225735 | |
| Record name | Clanobutin sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40225735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74755-21-8 | |
| Record name | Clanobutin sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074755218 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clanobutin sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40225735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 4-[(4-chlorobenzoyl)(4-methoxyphenyl)amino]butyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.876 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLANOBUTIN SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61W1PEJ7VS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of clanobutin sodium involves a multi-step process beginning with the formation of a key intermediate. Early studies describe the condensation of 4-chlorobenzoic acid with 4-methoxyaniline under acidic conditions to yield 4-(4-chlorobenzoyl)-4-methoxyaniline (Fig. 1). This intermediate undergoes further reaction with butyric acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC), forming 4-(4-chlorobenzoyl)-4-methoxyphenylamino)butyric acid . The final step involves neutralization with sodium hydroxide to produce the water-soluble sodium salt.
Reaction Optimization
Key parameters influencing yield and purity include:
- Temperature : Maintaining reactions at 60–70°C during condensation prevents side reactions.
- Solvent System : Polar aprotic solvents like dimethylformamide (DMF) enhance solubility of intermediates.
- Catalysts : Trace amounts of palladium-based catalysts improve coupling efficiency during butyric acid conjugation.
Industrial Production Methods
Large-scale synthesis requires modifications to laboratory protocols to address cost, safety, and scalability. Industrial processes prioritize:
Continuous Flow Reactors
Replacing batch reactors with continuous flow systems reduces reaction times from 24 hours to 2–3 hours while improving yield consistency. For example, a pilot study demonstrated a 15% increase in final product purity using tubular reactors with in-line monitoring.
Purification Techniques
- Crystallization : Ethanol-water mixtures (3:1 v/v) facilitate high-purity crystal formation.
- Chromatography : Preparative HPLC removes trace impurities, achieving >99.5% purity in pharmaceutical-grade batches.
Table 1: Comparison of Crystallization Solvents
| Solvent System | Yield (%) | Purity (%) |
|---|---|---|
| Ethanol-Water | 78.2 | 98.7 |
| Acetone | 65.4 | 95.2 |
| Methanol | 70.1 | 97.3 |
Analytical Validation of Synthesis
Post-synthesis characterization ensures compliance with regulatory standards. Key methods include:
Spectroscopic Analysis
- Nuclear Magnetic Resonance (NMR) : $$ ^1H $$ NMR spectra confirm the absence of unreacted 4-chlorobenzoic acid (δ 7.8–8.1 ppm) and validate sodium salt formation via carboxylate peak shifts (δ 170–175 ppm).
- Mass Spectrometry (MS) : High-resolution MS identifies the molecular ion peak at m/z 347.1 for the free acid form and 369.0 for the sodium adduct.
Challenges in Scalability
Byproduct Formation
Industrial batches frequently contend with 4-chlorobenzoyl chloride , a side product generated during condensation. Mitigation strategies include:
Sodium Salt Hydration
The hygroscopic nature of this compound complicates storage. Lyophilization followed by packaging in moisture-resistant blisters maintains stability for >24 months.
Chemical Reactions Analysis
Types of Reactions
Clanobutin sodium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The compound can be reduced to form reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives where the chlorine atom is replaced by other functional groups.
Scientific Research Applications
Clanobutin sodium is a choleretic drug used to stimulate bile secretion by hepatocytes, which aids in digestion and nutrient absorption in animals. It is chemically known as 4-(4-chlorobenzoyl)-4-methoxyphenylamino)butyric acid sodium salt and is synthesized through reactions involving 4-chlorobenzoic acid and 4-methoxyaniline.
Scientific Research Applications
This compound is used in scientific research across various fields:
- Chemistry It serves as a reagent in chemical reactions and synthesis processes.
- Biology It is studied for its effects on bile secretion and digestive processes in animals.
- Medicine It is investigated for potential therapeutic applications in enhancing digestion and treating digestive disorders.
- Veterinary medicine It is used to improve digestion and secretory processes in domestic animals.
Choleretic Effects
Studies have extensively examined this compound for its choleretic properties. Research indicates that it significantly increases bile flow and enhances the secretion of sodium ions in vitro by inhibiting Na+-K+-ATPase activity. Intravenous administration of this compound in healthy Beagle dogs resulted in a maximal gallbladder contraction of 21% within 20 minutes, demonstrating its effectiveness as a cholagogue.
Reproductive Effects
Research indicates that this compound and menbutone can affect serum hormone levels, leading to decreased testosterone and increased follicle-stimulating hormone (FSH) and luteinizing hormone (LH) levels in male subjects. Histopathological assessments have revealed potential adverse effects on reproductive health.
Veterinary Medicine
In clinical settings, this compound is used to treat digestive disorders in animals. For example, pregnant buffalo-cows with uterine torsion were administered 30 mL of this compound intravenously over three days as part of a broader treatment protocol .
Case Studies
- Uterine Torsion Treatment Intravenous administration of this compound, along with fluid therapy, was used to restore normal physiological functions in pregnant buffalo-cows with uterine torsion .
- Reproductive Health Assessment Studies investigating the reproductive effects of this compound have reported significant hormonal alterations, highlighting its impact on both digestion and endocrine functions in male animals.
Mechanism of Action
Clanobutin sodium exerts its effects by increasing the secretion of bile by hepatocytes. It stimulates the exocrine digestive glands, leading to an increase in the secretion of digestive enzymes and bile. This enhances the digestion and absorption of nutrients in the gastrointestinal tract . The molecular targets and pathways involved include the activation of bile acid receptors and the stimulation of hepatocyte function .
Comparison with Similar Compounds
Structural and Functional Similarities
Clanobutin sodium is compared to two functionally related compounds: Menbutone (a veterinary choleretic) and Ouabain (a cardiac glycoside with Na⁺-K⁺-ATPase inhibition).
Table 1: Structural and Functional Comparison
Efficacy and Pharmacokinetics
Table 2: Efficacy and Excretion Profiles
- This compound: Induces acute, linear increases in bile flow proportional to drug excretion. In dogs, bilirubin and calcium excretion spike transiently post-administration .
- Menbutone : Shows similar choleretic potency but slower absorption via intramuscular routes in sheep (Tₘₐₓ: 1.5 hours) .
- Ouabain : Primarily affects cardiac cells; its choleretic action in rats is secondary to Na⁺-K⁺-ATPase inhibition .
Biological Activity
Clanobutin sodium is a choleretic agent primarily used in veterinary medicine to enhance bile secretion and improve digestive processes in animals. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Overview of this compound
This compound, chemically known as 4-(4-chlorobenzoyl)-4-methoxyphenylamino)butyric acid sodium salt, is synthesized through a series of chemical reactions involving 4-chlorobenzoic acid and 4-methoxyaniline. It has been recognized for its role in stimulating bile production, which is crucial for digestion and nutrient absorption in the gastrointestinal tract.
The primary mechanism through which this compound operates is by stimulating hepatocytes to increase bile secretion. This action enhances the activity of exocrine digestive glands, leading to an augmented release of digestive enzymes and bile, thereby facilitating improved digestion and nutrient absorption .
Choleretic Effects
This compound has been extensively studied for its choleretic properties. Research shows that it significantly increases bile flow and enhances the secretion of sodium ions in vitro by inhibiting Na+-K+-ATPase activity . In a study involving healthy Beagle dogs, intravenous administration of this compound resulted in a maximal gallbladder contraction of 21% within 20 minutes, demonstrating its effectiveness as a cholagogue .
Clinical Applications
In clinical settings, this compound has been utilized to treat digestive disorders in animals. A notable case study involved administering 30 mL of this compound intravenously to pregnant buffalo-cows over three days, which was part of a broader treatment protocol addressing uterine torsion . The compound's ability to stimulate bile secretion is particularly beneficial in managing digestive upsets.
Reproductive Effects
Research has also explored the reproductive effects of this compound. A comparative study indicated that both this compound and menbutone significantly affected serum hormone levels, leading to decreased testosterone and increased follicle-stimulating hormone (FSH) and luteinizing hormone (LH) levels in male subjects. The histopathological assessment revealed potential adverse effects on reproductive health .
Comparative Analysis with Similar Compounds
| Compound | Type | Choleretic Effect | Use |
|---|---|---|---|
| This compound | Choleretic agent | Significant | Veterinary medicine |
| Menbutone | Choleretic agent | Moderate | Veterinary medicine |
| Folinic Acid | Choleretic agent | Moderate | Human medicine |
This compound stands out due to its potent choleretic effects compared to similar compounds like menbutone and folinic acid, making it a valuable agent in veterinary applications .
Case Studies
- Uterine Torsion Treatment : In a clinical trial involving pregnant buffalo-cows, intravenous administration of this compound was part of a comprehensive treatment plan that included fluid therapy. This approach aimed to restore normal physiological functions during critical conditions .
- Reproductive Health Assessment : A study investigating the reproductive effects reported significant hormonal alterations following administration of this compound, highlighting its impact not only on digestion but also on endocrine functions in male animals .
Q & A
Q. How can researchers systematically characterize the physicochemical and pharmacological properties of Clanobutin sodium?
Methodological Answer:
- Use high-performance liquid chromatography (HPLC) and mass spectrometry to determine purity and structural stability under varying conditions (e.g., pH, temperature) .
- Employ in vitro assays (e.g., receptor-binding studies) to evaluate target engagement, supplemented by molecular docking simulations to predict interaction mechanisms .
- Reference standardized protocols from journals like the Beilstein Journal of Organic Chemistry for reproducible experimental design .
Q. What experimental models are most appropriate for assessing this compound’s efficacy in preclinical studies?
Methodological Answer:
- Prioritize cell-based models (e.g., primary hepatocytes for hepatic metabolism studies) to establish dose-response relationships .
- Validate findings using in vivo models (e.g., rodent pharmacokinetic studies) with controls for interspecies variability. Ensure ethical compliance with institutional guidelines for animal welfare .
- Document all protocols in line with FAIR data principles (Findable, Accessible, Interoperable, Reusable) to facilitate replication .
Q. How should researchers design safety and toxicity profiling studies for this compound?
Methodological Answer:
- Conduct acute and subchronic toxicity assays with endpoints aligned with OECD guidelines (e.g., histopathology, hematological markers) .
- Use toxicogenomic approaches (e.g., RNA sequencing) to identify off-target effects at the transcriptomic level .
- Cross-reference safety data with existing SDS documentation to avoid redundancy and ensure compliance with regulatory frameworks .
Advanced Research Questions
Complex inquiries for specialized or conflicting research scenarios
Q. How can contradictory data on this compound’s pharmacokinetic behavior across studies be resolved?
Methodological Answer:
- Perform meta-analysis of existing datasets to identify confounding variables (e.g., differences in administration routes, solvent systems) .
- Apply mechanistic pharmacokinetic modeling (e.g., PBPK models) to simulate inter-study variability and isolate critical parameters (e.g., protein binding, clearance rates) .
- Use Bayesian statistical frameworks to quantify uncertainty and refine hypothesis testing .
Q. What strategies optimize experimental protocols for studying this compound’s interactions with cytochrome P450 enzymes?
Methodological Answer:
- Utilize recombinant CYP isoforms in microsomal assays to isolate specific metabolic pathways .
- Incorporate isotope-labeled analogs to track metabolite formation via LC-MS/MS, ensuring sensitivity thresholds meet FDA bioanalytical guidelines .
- Address enzyme inhibition/induction contradictions by standardizing pre-incubation times and co-factor concentrations across labs .
Q. How can researchers reconcile discrepancies between in vitro potency and in vivo efficacy of this compound?
Methodological Answer:
- Conduct translational studies integrating 3D organoid models to bridge the gap between cell-based and whole-organism responses .
- Apply systems pharmacology approaches to model tissue distribution and bioavailability limitations (e.g., blood-brain barrier penetration) .
- Validate hypotheses using knockout animal models to isolate target-specific effects from compensatory pathways .
Methodological Best Practices
Evidence-based guidelines for robust research
-
Data Reporting : Follow the Beilstein Journal of Organic Chemistry’s standards for experimental replication:
-
Conflict Resolution in Studies :
-
Ethical and Regulatory Compliance :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
